Benzene, 1,3-dibromo-5-(dibromomethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

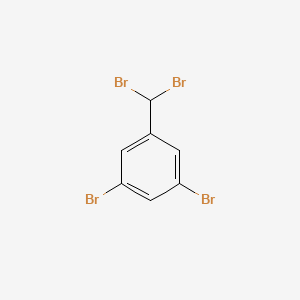

Benzene, 1,3-dibromo-5-(dibromomethyl)- is a brominated aromatic compound with the molecular formula C7H4Br4 . It is characterized by the presence of two bromine atoms at the 1 and 3 positions of the benzene ring and a dibromomethyl group at the 5 position. This compound is known for its significant reactivity due to the presence of multiple bromine atoms, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dibromo-5-(dibromomethyl)- typically involves the bromination of 1,3-dibromobenzene. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is monitored using advanced analytical techniques to ensure high yield and purity of the product .

Types of Reactions:

Substitution Reactions: Benzene, 1,3-dibromo-5-(dibromomethyl)- undergoes nucleophilic substitution reactions where the bromine atoms can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or ammonia are commonly used under reflux conditions.

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Benzene, 1,3-dibromo-5-(dibromomethyl)- has the molecular formula C7H4Br4 and a molecular weight of approximately 407.72 g/mol. The compound features bromine atoms that significantly influence its reactivity, making it an important intermediate in various chemical reactions.

Organic Synthesis

Reagent in Synthesis : The compound serves as a versatile reagent in organic synthesis. Its dibromomethyl groups can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups. This makes it valuable in the synthesis of more complex organic molecules.

Case Study: Synthesis of Tris(dibromomethyl)benzene : Research has demonstrated that Benzene, 1,3-dibromo-5-(dibromomethyl)- can be utilized to synthesize 1,3,5-tris(dibromomethyl)benzene. This compound is notable for its application in further chemical transformations and material science .

Material Science

Polymer Chemistry : The compound is utilized in the development of advanced materials, particularly in the synthesis of polymers. For instance, it can be covalently linked to polybenzimidazole to create proton exchange membranes (PEMs) used in fuel cells. This application highlights its significance in energy-related technologies .

Case Study: Fuel Cell Applications : In a study focusing on fuel cell technology, the incorporation of Benzene, 1,3-dibromo-5-(dibromomethyl)- into polymer structures enhanced the performance of PEMs due to improved conductivity and stability under operational conditions .

Mechanism of Action

The mechanism of action of Benzene, 1,3-dibromo-5-(dibromomethyl)- involves its reactivity towards nucleophiles and oxidizing agents. The presence of multiple bromine atoms makes it highly reactive, allowing it to participate in various substitution and oxidation reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Benzene, 1,3-dibromo-: This compound has two bromine atoms at the 1 and 3 positions but lacks the dibromomethyl group.

Benzene, 1,4-dibromo-: Similar to 1,3-dibromo- but with bromine atoms at the 1 and 4 positions.

Benzene, (dibromomethyl)-: Contains a dibromomethyl group but lacks additional bromine atoms on the benzene ring.

Uniqueness: Benzene, 1,3-dibromo-5-(dibromomethyl)- is unique due to the presence of both dibromomethyl and bromine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .

Biological Activity

Benzene, 1,3-dibromo-5-(dibromomethyl)- (CAS No. 256386-08-0) is a brominated aromatic compound characterized by its significant reactivity due to the presence of multiple bromine atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry and environmental studies, due to its biological activity and potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C7H4Br4 |

| Molecular Weight | 407.72 g/mol |

| IUPAC Name | 1,3-dibromo-5-(dibromomethyl)benzene |

| InChI Key | RSEIBRXOGNRYGP-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)C(Br)Br |

The biological activity of Benzene, 1,3-dibromo-5-(dibromomethyl)- is primarily attributed to its reactivity towards nucleophiles and oxidizing agents. The multiple bromine substituents enhance its electrophilic character, making it a suitable candidate for various chemical reactions. These reactions can lead to the formation of biologically relevant intermediates that may exhibit antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research has indicated that brominated compounds often possess significant antimicrobial properties. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. In particular, derivatives of dibromomethyl compounds have been evaluated for their efficacy against Gram-positive and Gram-negative pathogens.

- Case Study : A study focused on the synthesis of brominated derivatives demonstrated their potential as dual inhibitors of ribonucleotide reductase (RNR) and tyrosinase, enzymes implicated in cancer progression and melanin production, respectively. Molecular docking studies suggested favorable binding interactions with these targets, indicating potential therapeutic applications against malignancies .

Cytotoxicity

Cytotoxic effects have also been observed in several studies involving dibromomethyl compounds. The mechanisms typically involve the disruption of cellular processes leading to apoptosis in cancer cells.

- Research Findings : In vitro assays have reported that certain dibromomethyl derivatives exhibit cytotoxicity against various cancer cell lines. These findings suggest that such compounds could be further explored as potential anticancer agents .

Environmental Impact

Benzene, 1,3-dibromo-5-(dibromomethyl)- is also studied in the context of environmental chemistry due to its use in flame retardants and other industrial applications. The persistence and bioaccumulation potential of brominated compounds raise concerns regarding their ecological impact.

- Environmental Studies : Research indicates that exposure to brominated flame retardants can lead to adverse health effects in humans and wildlife. Monitoring studies have shown detectable levels of these compounds in human tissues and the environment, necessitating further investigation into their long-term effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of Benzene, 1,3-dibromo-5-(dibromomethyl)-, it is essential to compare it with related brominated compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Benzene, 1,3-dibromo- | Two bromine atoms at positions 1 and 3 | Moderate antimicrobial properties |

| Benzene, 1,4-dibromo- | Bromine atoms at positions 1 and 4 | Lower cytotoxicity compared to dibromomethyl derivatives |

| Benzene (dibromomethyl)- | Contains a dibromomethyl group | Exhibits significant cytotoxic effects |

Q & A

Basic Research Questions

Q. What are the key structural characteristics of 1,3-dibromo-5-(dibromomethyl)benzene, and how are they determined experimentally?

- Methodological Answer : The compound features a benzene ring with bromine substituents at the 1 and 3 positions and a dibromomethyl group at the 5 position. Structural parameters (e.g., C–Br bond length, Br–C–Br angles) can be determined via X-ray crystallography. For example, in structurally similar brominated benzenes, C–Br bond lengths average ~1.94 Å, and Br–C–Br angles are ~108.7° . Single-crystal diffraction data refinement using programs like SHELXL is critical for resolving torsional angles and verifying substitution patterns .

Q. What synthetic routes are commonly employed to prepare 1,3-dibromo-5-(dibromomethyl)benzene?

- Methodological Answer : Synthesis typically involves bromination of methyl-substituted benzene precursors. For example:

- Step 1 : Bromination of 5-methyl-1,3-dibromobenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) to introduce the dibromomethyl group.

- Step 2 : Purification via column chromatography with hexane/dichloromethane gradients. Reaction conditions (temperature, stoichiometry) must be tightly controlled to avoid over-bromination .

- Validation : Confirm purity via GC-MS (retention time matching) and 1H/13C-NMR to distinguish between mono- and di-substituted products .

Q. How is the purity and molecular identity of this compound verified in laboratory settings?

- Methodological Answer :

- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight (e.g., expected [M]+ peak at m/z 327.8 for C7H4Br4) .

- NMR Spectroscopy : 1H-NMR shows absence of protons on the dibromomethyl group, while 13C-NMR confirms quaternary carbon signals at ~40 ppm (C-Br2) .

- Elemental Analysis : Match experimental vs. theoretical C/Br ratios (e.g., 25.7% C, 73.2% Br for C7H4Br4) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported crystallographic data for brominated aromatic compounds?

- Methodological Answer : Discrepancies in bond lengths/angles may arise from differences in refinement software (e.g., SHELXL vs. Olex2) or experimental resolution. Strategies include:

- Cross-validating data with high-resolution (<1.0 Å) structures.

- Applying Hirshfeld surface analysis to assess intermolecular interactions influencing geometry .

- Comparing thermal displacement parameters (B-factors) to identify disordered bromine atoms .

Q. What computational methods are suitable for predicting the reactivity of 1,3-dibromo-5-(dibromomethyl)benzene in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the dibromomethyl group may deactivate the ring, directing electrophiles to the para position relative to bromine.

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (bromine substituents) to predict regioselectivity .

- Transition State Modeling : Use Gaussian or ORCA to simulate activation energies for bromine displacement reactions .

Q. What strategies optimize reaction yields when using this compound as a precursor in cross-coupling reactions?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh3)4 or NiCl2(dppp) for Suzuki-Miyaura couplings. For Stille couplings, employ CuI as an additive to suppress protodebromination .

- Solvent Optimization : Polar aprotic solvents (DMF, THF) enhance solubility, while microwave-assisted heating reduces reaction time.

- Protecting Groups : Temporarily silylate reactive sites (e.g., using TMSCl) to prevent unwanted side reactions .

- Yield Monitoring : Track intermediates via TLC (silica GF254) with UV visualization at 254 nm .

Q. Safety and Environmental Considerations

Q. What precautions are necessary when handling 1,3-dibromo-5-(dibromomethyl)benzene due to its potential environmental and health impacts?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal. Avoid incineration, which may release toxic HBr gas .

- Ecotoxicity Mitigation : Screen for bioaccumulation potential using quantitative structure-activity relationship (QSAR) models .

Q. Applications in Advanced Materials

Q. How is this compound utilized in the synthesis of metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer : The dibromomethyl group serves as a ligand precursor. For example:

- Step 1 : React with pyrazole derivatives to form bis(pyrazolyl) linkers.

- Step 2 : Coordinate with Zn(NO3)2 or Cu(OAc)2 under solvothermal conditions to form porous frameworks.

- Characterization : Analyze MOF topology via PXRD and BET surface area measurements .

Properties

CAS No. |

256386-08-0 |

|---|---|

Molecular Formula |

C7H4Br4 |

Molecular Weight |

407.72 g/mol |

IUPAC Name |

1,3-dibromo-5-(dibromomethyl)benzene |

InChI |

InChI=1S/C7H4Br4/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,7H |

InChI Key |

RSEIBRXOGNRYGP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C(Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.